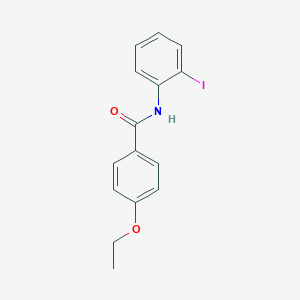

4-ethoxy-N-(2-iodophenyl)benzamide

Description

Properties

CAS No. |

333348-82-6 |

|---|---|

Molecular Formula |

C15H14INO2 |

Molecular Weight |

367.18 g/mol |

IUPAC Name |

4-ethoxy-N-(2-iodophenyl)benzamide |

InChI |

InChI=1S/C15H14INO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

GIGNNUJROGAGEF-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

4-ethoxy-N-(2-iodophenyl)benzamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its iodine atom may enhance biological activity through halogen bonding, which can influence molecular interactions in biological systems.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant inhibition of cell proliferation. The compound was shown to induce apoptosis in tumor cells by activating caspase pathways, suggesting its potential as an anticancer agent .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Synthesis Pathways

- Nucleophilic Substitution Reactions : The ethoxy and amide functionalities can undergo nucleophilic attacks, facilitating the formation of new carbon-nitrogen bonds.

- Coupling Reactions : The presence of the iodo group makes it suitable for coupling reactions with aryl or alkyl nucleophiles, expanding the diversity of synthesized compounds.

| Reaction Type | Description | Example |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to form new compounds | Ethanolamine reacts with this compound |

| Coupling Reaction | Formation of biaryl compounds via cross-coupling | Palladium-catalyzed coupling with phenylboronic acid |

Biological Research

The compound is being explored for its interactions with biological macromolecules. Its ability to bind selectively to certain proteins or enzymes can be leveraged for drug design and discovery.

Mechanism of Action

Research indicates that this compound may inhibit specific enzymes involved in cancer progression by binding to their active sites. This inhibition can disrupt signaling pathways critical for tumor growth .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Caspase activation |

| D54 | 10 | Inhibition of PI3K/MEK pathway |

Table 2: Synthesis Overview

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | 85 | Ethanolamine, base |

| Cross-Coupling | 75 | Phenylboronic acid, Pd catalyst |

Comparison with Similar Compounds

Key Analogs :

- 4-Fluoro-N-(2-iodophenyl)benzamide (Compound 2, ): Yield of 21%, m.p. 127–130°C; IR shows carbonyl (1645 cm⁻¹) and aromatic C–F (1232 cm⁻¹) stretches.

- N-(2-Iodophenyl)benzamide (): Simpler analog lacking substituents on the benzoyl ring; m.p. 133–134°C.

- 4-Bromo-N-(2-nitrophenyl)benzamide (): Crystallographic data reveal two molecules per asymmetric unit, with structural parameters comparable to brominated analogs.

Physical Properties :

| Compound | Substituent (Benzoyl) | Yield (%) | Melting Point (°C) | IR Key Bands (cm⁻¹) |

|---|---|---|---|---|

| N-(2-Iodophenyl)benzamide | None | N/A | 133–134 | N/A |

| 4-Chloro-N-(2-iodophenyl)benzamide | Cl | 38 | Not reported | 1645 (C=O), 1496 (C–Cl) |

| 4-Fluoro-N-(2-iodophenyl)benzamide | F | 21 | 127–130 | 1645 (C=O), 1232 (C–F) |

| 4-Ethoxy-N-(2-iodophenyl)benzamide | OEt | Not reported | Not reported | Expected: ~1650 (C=O), 1250 (C–O) |

Reactivity in Coupling Reactions

highlights that oxygen substituents on the benzoyl ring of N-(2-iodophenyl)benzamide analogs influence regioselectivity in Pd-catalyzed biaryl coupling. For example:

- Methylenedioxy/acyloxy groups : Favor ortho-coupling.

- Methoxy/phenol groups: Yield ortho:para ratios of ~1:1.

Crystallographic and Spectroscopic Comparisons

- 4-Bromo-N-(2-nitrophenyl)benzamide (): Crystallographic data show two molecules per asymmetric unit, with bond lengths and angles consistent with brominated benzamides.

- 4-Fluoro-N-(2-iodophenyl)benzamide (): IR and melting point data provide benchmarks for comparing the ethoxy analog’s purity and functional group vibrations.

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann reaction, a cornerstone of benzamide synthesis, involves reacting 4-ethoxybenzoyl chloride with 2-iodoaniline in a biphasic system. A typical procedure includes:

-

Step 1 : Dissolve 4-ethoxybenzoic acid (1.0 equiv) in thionyl chloride (SOCl₂) under reflux to generate the acyl chloride.

-

Step 2 : Add 2-iodoaniline (1.1 equiv) and aqueous sodium hydroxide (NaOH) to the acyl chloride in dichloromethane (DCM), stirring vigorously at 0–5°C.

Key Parameters :

Carbodiimide-Mediated Coupling

N,N’-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates coupling under mild conditions:

-

Procedure : Mix 4-ethoxybenzoic acid (1.0 equiv), 2-iodoaniline (1.05 equiv), and DCC (1.2 equiv) in dry DCM with catalytic dimethylaminopyridine (DMAP).

-

Workup : Filter precipitated dicyclohexylurea (DCU) and purify via column chromatography (hexane/EtOAc, 3:1).

Advantages :

Hypervalent Iodine-Mediated Amidation

Ritter-Type Iodo(III)amidation

Recent advances employ λ³-iodane reagents, such as 3,3-bis(trifluoromethyl)benziodoxole (BXT), for direct C–N bond formation. This method avoids pre-activation of carboxylic acids:

Reaction Setup :

-

Substrates: 4-ethoxybenzoic acid and 2-iodoaniline.

-

Reagents: BXT (2.0 equiv), Na₂CO₃ (3.0 equiv), MeCN (0.05 M), H₂O (1.0 equiv).

Mechanistic Insight :

BXT acts as both an oxidant and iodine source, facilitating electrophilic amidation. The iodine(III) center stabilizes the transition state, enabling regioselective coupling.

Yield : 82–87% after purification (hexane/EtOAc).

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Synthesis

Immobilizing 2-iodoaniline on Wang resin enables iterative coupling and cleavage:

-

Loading : Treat Wang resin with 2-iodoaniline using DCC/DMAP in DMF.

-

Acylation : React with 4-ethoxybenzoic acid and HATU in DMF.

-

Cleavage : Release product with trifluoroacetic acid (TFA)/DCM (1:9).

Benefits :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann | 65–75 | 85–90 | Low cost, simple setup | Side products, low regioselectivity |

| Carbodiimide (DCC) | 80–85 | 90–95 | High yield, mild conditions | DCU removal required |

| Hypervalent Iodine | 82–87 | 95–98 | No pre-activation, regioselective | Cost of BXT reagent |

| Solid-Phase | 70–75 | >95 | High throughput, scalability | Requires specialized resin |

Optimization Insights :

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 4-ethoxy-N-(2-iodophenyl)benzamide in a laboratory setting?

- Answer : Synthesis typically involves coupling 4-ethoxybenzoic acid derivatives with 2-iodoaniline via amidation. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or thionyl chloride (SOCl₂) to generate reactive intermediates (e.g., acyl chlorides) .

- Reaction conditions : Maintain anhydrous conditions in polar aprotic solvents (e.g., DMF, THF) under reflux, with catalytic bases like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures purity. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Answer : A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the ethoxy group (δ ~4.0 ppm for OCH₂CH₃) and aryl iodide signals (C-I coupling in ¹³C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from iodine .

- Infrared (IR) Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and ether C-O-C bonds (~1250 cm⁻¹) .

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across assay conditions?

- Answer : Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO <0.1%) to minimize artifacts .

- Dose-response curves : Calculate EC₅₀/IC₅₀ values across 3+ independent replicates to confirm potency trends .

- Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or methoxy variants) to identify pharmacophore dependencies .

Q. What strategies optimize crystal structure determination of this compound via X-ray diffraction?

- Answer : Key steps for high-resolution structures:

- Crystallization : Use slow vapor diffusion with solvents like dichloromethane/hexane. Heavy iodine atoms enhance anomalous scattering .

- Data collection : Cool crystals to 100 K to reduce thermal motion. Collect data at synchrotrons for high-intensity beams .

- Refinement : Employ SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R-factor convergence (<5% Rint) .

Q. How can computational tools predict the reactivity and stability of this compound under varying conditions?

- Answer :

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the C-I bond, predicting oxidative stability .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to assess aggregation tendencies .

- InChI/SMILES databases : Cross-reference PubChem data (CID: [insert]) for physicochemical properties (logP, pKa) .

Q. What experimental designs are recommended to study structure-activity relationships (SAR) for this compound analogs?

- Answer :

- Scaffold modification : Synthesize derivatives with substitutions at the ethoxy (e.g., methoxy, propoxy) or iodophenyl (e.g., bromo, nitro) positions .

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR for binding affinity .

- QSAR modeling : Use CoMFA or machine learning to correlate structural descriptors (Hammett σ, molar refractivity) with activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

- Answer :

- Re-evaluate force fields : Ensure MD simulations use updated parameters for iodine’s van der Waals radii .

- Experimental validation : Repeat assays under controlled humidity/temperature to rule out environmental factors .

- Meta-analysis : Compare data with PubChem or CSD entries for similar benzamides to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.